5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is a chemical compound with the molecular formula and a molecular weight of 229.03 g/mol. This compound features a unique structure consisting of a benzene ring fused to a furanone ring, with a bromine atom located at the 5-position and a hydroxyl group at the 3-position. The presence of these functional groups significantly influences its chemical reactivity and biological activity, making it an interesting subject for biochemical studies and synthetic applications.
There is no known information regarding the mechanism of action of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. It is not known if this compound has any biological activity.
-Bromo-3-hydroxy-3H-isobenzofuran-1-one can be synthesized through various methods, including:
While research on 5-bromo-3-hydroxy-3H-isobenzofuran-1-one itself is limited, its structural similarity to other isobenzofuran-1(3H)-ones suggests potential applications in various scientific fields:
Common reagents for these reactions include sodium azide or thiourea for substitution, potassium permanganate in acidic medium for oxidation, and sodium borohydride or lithium aluminum hydride in anhydrous solvents for reduction.
The synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one typically involves the bromination of 3-hydroxyisobenzofuran-1-one. A common synthetic route includes:
Alternative methods may involve more complex industrial processes that utilize automated systems and continuous flow reactors to enhance yield and purity.
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one serves as an important intermediate in organic synthesis. Its unique structure allows it to be used as a precursor for various chemical compounds, including isothiouronium salts. Additionally, its biological activities suggest potential therapeutic applications in drug development, particularly in targeting metabolic pathways.
Studies have shown that 5-bromo-3-hydroxy-3H-isobenzofuran-1-one interacts with various biomolecules, influencing enzyme activity and cellular processes. Its ability to modulate gene expression related to oxidative stress indicates its potential role in therapeutic contexts where oxidative stress is a factor. Further research into its interaction with specific enzymes could elucidate its mechanisms of action and potential therapeutic targets.
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is distinguished by the presence of the bromine atom, which imparts unique reactivity and potential biological activities not found in its analogs. This compound's combination of bromine and hydroxyl groups enhances its interactions with biological targets, making it a versatile intermediate in organic synthesis with promising therapeutic applications.
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is a brominated heterocyclic compound with a fused benzene and furanone ring system. Its molecular formula, C₈H₅BrO₃, reflects the presence of bromine and hydroxyl substituents at the 5- and 3-positions, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural uniqueness—combining aromaticity, electrophilic bromine, and a reactive hydroxyl group—enables diverse chemical transformations, making it valuable for constructing complex molecules. Recent studies highlight its role in synthesizing bioactive natural products and antimicrobial agents, underscoring its relevance in medicinal chemistry.
The compound belongs to the class of isobenzofuranones, characterized by a fused benzene and γ-lactone ring. Its systematic IUPAC name is 5-bromo-3-hydroxy-3H-2-benzofuran-1-one, while alternative designations include 5-bromo-3-hydroxyphthalide and 5-bromo-1,3-dihydro-2-benzofuran-1-one. The numbering of the ring system follows IUPAC guidelines, with the lactone oxygen at position 1, bromine at position 5, and hydroxyl at position 3. Its SMILES representation, C1=CC2=C(C=C1Br)C(OC2=O)O, and InChIKey (HJPAMEIHXKSDRO-UHFFFAOYSA-N) provide unambiguous structural identifiers.
This article focuses on:
5-bromo-3-hydroxy-3H-isobenzofuran-1-one represents a halogenated derivative of the isobenzofuranone family, characterized by a distinctive bicyclic framework combining benzene and furanone ring systems [1]. The compound exhibits the molecular formula C₈H₅BrO₃ with a molecular weight of 229.03 grams per mole [1] [2] [3]. The exact mass determination yields 227.94221 daltons, while the monoisotopic mass maintains the identical value of 227.94221 daltons [1].
The structural architecture features a fused ring system wherein a benzene ring is connected to a five-membered lactone ring, forming the characteristic isobenzofuranone scaffold [1]. The bromine atom occupies the 5-position on the benzene ring, while the hydroxyl group is positioned at the 3-carbon of the furanone moiety [1] [2]. This specific substitution pattern creates a compound with the International Union of Pure and Applied Chemistry name 5-bromo-3-hydroxy-3H-2-benzofuran-1-one [1] [2].
The Chemical Abstracts Service registry number 102126-71-6 uniquely identifies this compound in chemical databases [1] [2] [3]. The InChI key HJPAMEIHXKSDRO-UHFFFAOYSA-N provides a standardized molecular identifier for computational chemistry applications [1] [2]. The compound possesses one undefined atom stereocenter, indicating the presence of a chiral carbon that can exist in different stereochemical configurations [1].
Table 1: Basic Molecular Properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅BrO₃ | [1] |
| IUPAC Name | 5-bromo-3-hydroxy-3H-2-benzofuran-1-one | [1] [2] |
| CAS Number | 102126-71-6 | [1] [2] [3] |
| Molecular Weight | 229.03 g/mol | [1] [2] [3] |
| Exact Mass | 227.94221 Da | [1] |
| Monoisotopic Mass | 227.94221 Da | [1] |
| InChI Key | HJPAMEIHXKSDRO-UHFFFAOYSA-N | [1] [2] |
The bromine substituent at the 5-position exerts significant electronic effects on the isobenzofuranone ring system through its inherent electronegativity and inductive properties [4] [5]. Bromine possesses an electronegativity value of 2.96 on the Pauling scale, substantially higher than carbon's value of 2.55, creating a polarized carbon-bromine bond [4] [6]. This electronegativity difference results in electron density withdrawal from the aromatic ring system, manifesting as an electron-withdrawing inductive effect [4] [5].
The electron affinity of bromine measures 324.6 kilojoules per mole, while its first ionization energy reaches 11.8138 electron volts [7]. These properties contribute to the compound's reactivity profile, particularly in electrophilic aromatic substitution reactions where the bromine substituent deactivates the benzene ring toward further electrophilic attack [8] [9]. The carbon-bromine bond energy averages approximately 272 kilojoules per mole, indicating moderate bond strength compared to other halogen-carbon bonds [5].
Halogen bonding interactions become particularly relevant in the solid state and solution chemistry of brominated aromatic compounds [10]. The bromine atom can function as a halogen bond donor, forming attractive interactions with electron-rich sites on neighboring molecules [11] [10]. These interactions significantly influence the compound's crystal packing, solubility characteristics, and intermolecular association behavior [11].
The hydroxyl group at the 3-position introduces both electronic and steric considerations to the molecular structure [12] [13]. This functional group serves as a hydrogen bond donor through its hydroxyl proton and as a hydrogen bond acceptor via the oxygen lone pairs [12] [13]. The hydroxyl substitution enhances the polar character of the molecule and provides sites for intermolecular hydrogen bonding interactions [13].
Steric effects arise from the spatial arrangement of the bromine and hydroxyl substituents within the molecular framework [14]. The bromine atom, with its relatively large atomic radius, occupies significant space in the 5-position, potentially influencing the approach of nucleophiles or electrophiles to adjacent positions [9] [15]. The hydroxyl group at the 3-position creates additional steric bulk and can participate in intramolecular hydrogen bonding with nearby functional groups [12].
Table 2: Electronic Properties of Bromine Substituent
| Property | Value | Reference |
|---|---|---|
| Electronegativity (Pauling Scale) | 2.96 | [4] [6] [7] |
| Electron Affinity | 324.6 kJ/mol | [7] |
| First Ionization Energy | 11.8138 eV | [7] |
| Bond Energy (C-Br) | 272 kJ/mol (average) | [5] |
| Inductive Effect | Electron-withdrawing | [4] [5] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-bromo-3-hydroxy-3H-isobenzofuran-1-one through analysis of proton and carbon environments [16] [17]. Proton nuclear magnetic resonance spectra typically reveal characteristic signals for the aromatic protons in the benzene ring, with chemical shifts influenced by the electron-withdrawing effect of the bromine substituent [8] [17]. The hydroxyl proton appears as a distinctive signal that can participate in hydrogen bonding interactions, affecting its chemical shift and coupling patterns [16] [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon environment around 165-170 parts per million, characteristic of lactone functionality [16] [17]. The carbon atoms bearing the bromine and hydroxyl substituents exhibit diagnostic chemical shifts that confirm the substitution pattern [17]. The bromine-bearing carbon typically appears downfield due to the halogen's deshielding effect [8].
Infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies [18] [17]. The carbonyl stretch of the lactone functionality appears prominently around 1750-1780 wavenumbers [18] [17]. Hydroxyl group vibrations manifest as broad absorption bands in the 3200-3600 wavenumber region, with the exact frequency depending on hydrogen bonding interactions [18] [12]. Carbon-bromine stretching vibrations occur in the lower frequency region, typically around 500-700 wavenumbers [17].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [17]. Electrospray ionization mass spectrometry typically yields molecular ion peaks corresponding to the protonated molecule at mass-to-charge ratio 330 for brominated derivatives [17]. High-resolution mass spectrometry enables precise molecular formula determination and elemental composition analysis [17].
X-ray crystallography studies of related isobenzofuranone derivatives reveal important structural parameters including bond lengths, bond angles, and intermolecular interactions [19] [13]. Crystal structures demonstrate the planar nature of the isobenzofuranone ring system and the specific geometric arrangements of substituents [19]. Hydrogen bonding patterns in the solid state provide insights into molecular association and packing arrangements [13].
The dihedral angles between aromatic rings and the furanone moiety typically range from 50 to 70 degrees in substituted isobenzofuranone derivatives [19] [13]. Intermolecular hydrogen bonds, particularly those involving hydroxyl groups, stabilize crystal structures and influence physical properties [13].
The physicochemical parameters of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one reflect the combined influence of its halogenated aromatic structure and lactone functionality [1] . The calculated partition coefficient (XLogP3) of 1.3 indicates moderate lipophilicity, suggesting balanced solubility characteristics between aqueous and organic phases [1]. This value falls within the range typical for small molecule pharmaceutical intermediates and synthetic building blocks .
Hydrogen bonding capacity plays a crucial role in determining solubility and intermolecular interactions [1] [12]. The compound possesses one hydrogen bond donor site from the hydroxyl group and three hydrogen bond acceptor sites from the oxygen atoms [1]. The topological polar surface area measures 46.5 square angstroms, indicating moderate polarity that influences membrane permeability and solubility characteristics [1].
The molecular complexity index of 206 reflects the structural intricacy arising from the fused ring system and multiple functional groups [1]. The absence of rotatable bonds (count of 0) indicates a rigid molecular structure that maintains consistent three-dimensional geometry [1]. This structural rigidity affects molecular recognition processes and binding interactions with biological targets .
Stability considerations encompass both thermal and chemical stability under various conditions [21] [22]. Furanone derivatives generally exhibit sensitivity to basic conditions, which can promote ring-opening reactions [21] [23]. The presence of the hydroxyl group introduces additional stability considerations, as this functional group can undergo oxidation or elimination reactions under specific conditions [21] [22].
Studies on related furanone compounds demonstrate pH-dependent stability profiles [22]. Acidic conditions generally provide greater stability for the lactone ring system, while alkaline environments promote hydrolysis and ring-opening reactions [23] [22]. The bromine substituent enhances stability toward nucleophilic attack at the aromatic ring due to its electron-withdrawing nature [8] [9].
Reactivity patterns follow established principles of aromatic chemistry modified by the electron-withdrawing effects of both the bromine substituent and the lactone functionality [9]. The compound can undergo nucleophilic substitution reactions at the bromine position, with reactivity enhanced by the electron-deficient nature of the aromatic system [15]. Electrophilic aromatic substitution reactions proceed more slowly due to the deactivating effect of the electron-withdrawing substituents [8] [9].
The hydroxyl group serves as a reactive site for various chemical transformations including esterification, etherification, and oxidation reactions [21]. These reactions provide synthetic routes for structural modification and derivatization . The lactone carbonyl group can participate in nucleophilic addition reactions, though the aromatic stabilization of the ring system generally favors preservation of the cyclic structure [24].
Table 3: Computed Physicochemical Parameters
| Property | Value | Reference |
|---|---|---|
| XLogP3 (Partition Coefficient) | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 206 | [1] |
| Undefined Atom Stereocenter Count | 1 | [1] |
The synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one requires careful consideration of appropriate starting materials that can undergo selective bromination while maintaining the integrity of the isobenzofuran core structure. The most commonly employed precursors include 3-hydroxyisobenzofuran-1(3H)-one, phthalic anhydride derivatives, and substituted phthalides [3].
3-Hydroxyisobenzofuran-1(3H)-one serves as the most direct precursor for bromination reactions. This compound, with molecular formula C₈H₆O₃ and molecular weight 150.13 g/mol, features a hydroxyl group at the 3-position that can direct bromination to the desired 5-position through electronic and steric effects . The compound exhibits good solubility in polar organic solvents such as methanol, tetrahydrofuran, and dichloromethane, making it suitable for various bromination conditions [3] [6].
Phthalic anhydride derivatives represent an alternative starting point, particularly for industrial-scale synthesis. The transformation involves a multi-step process beginning with dimethyl terephthalate, proceeding through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps [7]. This approach, while requiring more synthetic steps, offers advantages in terms of raw material cost and scalability, with demonstrations of 70 kg batch production achieving 24% overall yield [7].
Substituted phthalides provide another viable precursor class, particularly when specific substitution patterns are desired. The bromination of phthalide derivatives can be achieved through radical mechanisms using N-bromosuccinimide, with yields typically ranging from 70-85% [9]. The choice of substituted phthalide precursor allows for fine-tuning of the electronic properties of the final product.
The selection of starting materials must also consider factors such as commercial availability, cost, and compatibility with downstream bromination conditions. For laboratory-scale synthesis, 3-hydroxyisobenzofuran-1(3H)-one remains the preferred precursor due to its direct conversion pathway and high selectivity .
Multiple bromination strategies have been developed for isobenzofuran-1-one derivatives, each offering distinct advantages in terms of selectivity, yield, and reaction conditions. The choice of bromination technique significantly influences the overall success of the synthesis.
Direct Bromination with Molecular Bromine represents the most straightforward approach, involving treatment of 3-hydroxyisobenzofuran-1(3H)-one with bromine in dichloromethane at room temperature . This method typically yields 60-75% of the desired product within 2-4 hours. The reaction proceeds through electrophilic aromatic substitution, with the hydroxyl group directing bromination to the ortho position relative to the lactone carbonyl .
N-Bromosuccinimide (NBS) Bromination has emerged as the preferred method for many applications due to its superior selectivity and milder reaction conditions [10] [11]. NBS provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. The reaction typically employs tetrahydrofuran as solvent at temperatures ranging from -5°C to 5°C, achieving yields of 85-92% within 3-6 hours [7] [12]. The mechanism involves initial formation of a bromine-NBS complex, followed by electrophilic aromatic substitution [10] [11].
Radical Bromination Methods utilize NBS in combination with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [13] [11] [14]. These reactions are typically conducted in carbon tetrachloride under reflux conditions, achieving yields of 70-85% over 4-8 hours [15] [16]. The radical mechanism offers advantages for substrates where electrophilic bromination might be problematic due to electronic deactivation [13] [17].
Photocatalytic Bromination represents a modern approach using visible light and organic photocatalysts such as erythrosine B [10]. This method operates under mild conditions (room temperature, ambient atmosphere) and achieves good yields (70-85%) with excellent regioselectivity. The photocatalytic approach activates NBS through single-electron oxidation, enhancing its electrophilic character [10].
Acidic Bromination via Bromonium Ion Formation involves generation of electrophilic bromine species through oxidation of bromide ions in concentrated sulfuric acid at elevated temperatures (170°C) [9]. This environmentally friendly approach achieves yields of 85-93% while conserving halide equivalents and avoiding organic brominating reagents [9].
The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. Systematic investigation of solvent effects, temperature profiles, and catalyst systems has revealed key parameters for successful bromination.
Solvent Selection significantly impacts both reaction rate and selectivity. Dichloromethane serves as an excellent solvent for direct bromination with molecular bromine, providing good solubility for both reactants and products while maintaining chemical inertness [18]. Tetrahydrofuran has proven optimal for NBS bromination reactions, offering superior solvation properties and enhanced selectivity compared to other ethereal solvents [7] [12]. Acetonitrile finds application in photocatalytic bromination systems and flow chemistry approaches, providing good polarity balance and chemical stability [18] [10].
Carbon tetrachloride, while effective for radical bromination reactions, has environmental and safety concerns that limit its industrial application [11] [14]. Alternative solvents such as tetrahydrofuran and toluene have been successfully employed for radical bromination, albeit with slightly reduced yields [12] [19].
Temperature Control represents a critical parameter for achieving optimal results. Low-temperature conditions (-5°C to 5°C) favor selective bromination while minimizing decomposition and over-reaction [7] [12]. Room temperature conditions (20-25°C) provide a practical balance between reaction rate and selectivity for most bromination methods [10]. Elevated temperatures (170°C) are employed in specialized acidic bromination procedures, where high temperature facilitates bromine generation from bromide precursors [9].
Temperature optimization studies have revealed that reaction temperatures below optimal values result in incomplete conversion, while excessive temperatures promote dibromination and decomposition reactions [7] [12]. The optimal temperature window varies with the specific bromination method and substrate structure.
Catalyst Systems enhance reaction efficiency and selectivity in several bromination approaches. Lewis acid catalysts such as iron(III) chloride facilitate electrophilic bromination by activating the brominating agent [20]. Photocatalysts like erythrosine B enable visible-light-mediated bromination under mild conditions [10]. Radical initiators including AIBN and benzoyl peroxide promote radical bromination pathways [13] [11].
The catalyst loading typically ranges from 1-10 mol%, with higher loadings providing faster reactions but potentially compromising selectivity [20] [10]. Catalyst purity significantly affects reaction outcomes, with technical-grade catalysts often performing better than ultrapure materials due to trace metal impurities that facilitate certain pathways [20].
Effective purification and isolation procedures are essential for obtaining 5-bromo-3-hydroxy-3H-isobenzofuran-1-one in high purity suitable for further applications. Multiple purification strategies have been developed to address different scale requirements and purity specifications.
Recrystallization remains the most commonly employed purification method due to its simplicity and effectiveness [21] [11]. Hot water recrystallization at 90-95°C followed by cooling to room temperature typically achieves purities exceeding 98% with recovery yields of 75-85% [11] . Alternative solvent systems including ethyl acetate/petroleum ether mixtures provide good selectivity with purities of 95-98% and recovery yields of 70-80% [21] [18].
The recrystallization process involves dissolving the crude product in hot solvent, filtering to remove insoluble impurities, and allowing controlled crystallization during cooling [21] . The choice of solvent system significantly affects both purity and recovery, with ideal solvents providing high solubility at elevated temperatures and low solubility at room temperature [21].
Chromatographic Purification offers superior resolution for complex impurity profiles. Flash column chromatography using ethyl acetate/petroleum ether gradients provides rapid separation with purities of 90-95% and recovery yields of 80-90% [18]. Silica gel chromatography with hexanes/ethyl acetate mobile phases achieves purities of 92-97% with recovery yields of 75-85% [18] [21].
Preparative HPLC represents the highest-resolution purification method, achieving purities exceeding 99% using methanol/water gradients [18]. However, this technique is typically reserved for analytical-scale preparations due to cost and throughput limitations.
Specialized Purification Techniques address specific purification challenges. Trituration with cold methanol provides rapid purification for quantities less than 500 mg, achieving purities of 85-90% with recovery yields of 60-70% [21]. Sublimation under vacuum at 100-120°C offers the highest purities (>99%) but with lower recovery yields of 50-65% due to thermal sensitivity [18].
Solvent extraction procedures using dichloromethane/water systems provide initial cleanup by removing water-soluble impurities, achieving purities of 80-85% with excellent recovery yields of 85-95% [18]. This technique serves as an effective preliminary purification step before more selective methods.
The development of alternative synthetic routes for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one has focused on improving yield, reducing costs, and addressing environmental concerns. Several innovative approaches have emerged that offer distinct advantages over traditional methods.
Flow Chemistry Approaches utilize continuous-flow reactors for bromination reactions, providing enhanced heat and mass transfer compared to batch processes [18]. These systems employ hydrobromic acid solutions in acetonitrile/water mixtures with electrochemical activation, achieving yields of 65-80% with excellent selectivity [18]. The continuous nature of flow chemistry enables better control of reaction parameters and simplified scale-up procedures.
Oxidative Generation from Phthalans represents a novel synthetic strategy involving oxidation of phthalan derivatives with p-chloranil or DDQ at elevated temperatures (160-200°C) [23] [24]. This approach generates unstable isobenzofurans in situ, which undergo intramolecular Diels-Alder reactions. Temperature optimization studies revealed optimal yields of 65% at 180°C, with careful control required to minimize overoxidation [23] [24].
Multi-step Industrial Processes have been developed for large-scale production, utilizing inexpensive starting materials such as dimethyl terephthalate [7]. This six-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been demonstrated on 70 kg scale with 24% overall yield [7]. Process optimization focused on minimizing dibromo impurities through careful temperature control and reagent stoichiometry.
Green Chemistry Methodologies emphasize environmental sustainability through solvent reduction and waste minimization [9]. Novel bromination methods using concentrated sulfuric acid at elevated temperatures achieve bromination through in situ generation of bromonium ions from bromide precursors, eliminating the need for organic brominating agents [9]. These methods achieve yields of 85-93% while conserving halide equivalents.
Photochemical Strategies leverage visible light activation to enhance bromination selectivity and reduce reaction temperatures [10]. Erythrosine B-catalyzed bromination operates under ambient conditions with excellent functional group tolerance, achieving yields of 70-85% with short reaction times [10]. This approach diverts traditional bromination pathways toward more selective electrophilic aromatic substitution.
The transition from laboratory-scale synthesis to industrial production of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one requires careful consideration of multiple factors including heat transfer, mixing efficiency, safety protocols, and economic viability.
Heat Transfer Optimization becomes critical at larger scales due to the exothermic nature of bromination reactions [7] [25]. Industrial reactors must incorporate effective temperature control systems to maintain optimal reaction conditions and prevent thermal runaway. Glass-lined reactors with jacket cooling systems have proven effective for 70 kg batch processes, maintaining temperatures within ±2°C of target values [7].
Mixing and Mass Transfer considerations become increasingly important as reactor volume increases [25]. Proper agitation ensures uniform distribution of brominating agents and prevents local concentration gradients that can lead to side reactions. Computational fluid dynamics modeling has guided the design of mixing systems for optimal performance in large-scale reactors [7].
Safety and Environmental Protocols must address the handling of brominating agents and organic solvents at industrial scale [7] [25]. Containment systems for bromine vapors and emergency quenching procedures are essential for safe operation. Solvent recovery and recycling systems reduce environmental impact and operating costs, with typical recovery rates of 85-90% for organic solvents [7].
Process Analytical Technology enables real-time monitoring of reaction progress and product quality during scale-up [25]. High-performance liquid chromatography and in-line spectroscopic methods provide rapid feedback for process control, allowing optimization of yields and minimization of impurities [7].
Economic Optimization requires balancing raw material costs, reaction yields, and processing complexity [7] [25]. Sensitivity analyses have identified brominating agent cost and reaction yield as the most significant factors affecting overall economics. Process optimization strategies focus on maximizing yield while minimizing reagent usage and waste generation.
Yield Enhancement Strategies include optimization of reagent stoichiometry, reaction time profiles, and purification protocols [7] [25]. Statistical experimental design has identified optimal conditions that maximize yield while maintaining product quality. Typical improvements of 15-25% in overall yield have been achieved through systematic optimization programs [7].
Irritant